(1E)-1-tert-butylsulfonyl-N-(3,4-dichloroanilino)methanimidoyl cyanide
CAS No.: 241127-24-2
Cat. No.: VC4287853
Molecular Formula: C12H13Cl2N3O2S
Molecular Weight: 334.22
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 241127-24-2 |
---|---|
Molecular Formula | C12H13Cl2N3O2S |
Molecular Weight | 334.22 |
IUPAC Name | (1E)-1-tert-butylsulfonyl-N-(3,4-dichloroanilino)methanimidoyl cyanide |
Standard InChI | InChI=1S/C12H13Cl2N3O2S/c1-12(2,3)20(18,19)11(7-15)17-16-8-4-5-9(13)10(14)6-8/h4-6,16H,1-3H3/b17-11+ |
Standard InChI Key | WFONVRGSCXZTHU-GZTJUZNOSA-N |
SMILES | CC(C)(C)S(=O)(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physicochemical Properties
The compound’s molecular formula, C₁₂H₁₃Cl₂N₃O₂S, corresponds to a molecular weight of 334.22 g/mol. Key structural components include:
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A tert-butylsulfonyl group (–SO₂C(CH₃)₃), which enhances metabolic stability and membrane permeability.
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A 3,4-dichloroaniline moiety that contributes to electrophilic reactivity and target binding.
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A methanimidoyl cyanide group (–C(=N–)–CN), which may participate in nucleophilic interactions or act as a Michael acceptor .
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₃Cl₂N₃O₂S |
Molecular Weight | 334.22 g/mol |
IUPAC Name | (1E)-1-tert-butylsulfonyl-N-(3,4-dichloroanilino)methanimidoyl cyanide |
SMILES | CC(C)(C)S(=O)(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)C#N |
Solubility | Not experimentally determined |
The tert-butylsulfonyl group confers lipophilicity, potentially improving blood-brain barrier penetration, while the dichloroaniline moiety may enhance binding to aromatic protein domains .
Synthetic Methodologies
Key Reaction Pathways
Synthesis typically involves a multi-step sequence starting from tert-butylsulfonyl chloride and 3,4-dichloroaniline:
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Sulfonylation: Reaction of tert-butylsulfonyl chloride with 3,4-dichloroaniline in the presence of a base (e.g., triethylamine) yields the intermediate sulfonamide.
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Imine Formation: Condensation with cyanamide derivatives under acidic conditions generates the methanimidoyl cyanide group.
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Purification: Chromatographic techniques isolate the (E)-isomer, which is sterically favored due to reduced allylic strain .
Challenges in Synthesis
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Regioselectivity: Competing reactions at the dichloroaniline’s para position necessitate careful temperature control.
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Isomer Separation: The (E)-configuration is stabilized by intramolecular hydrogen bonding between the sulfonyl oxygen and aniline nitrogen, but chromatographic resolution remains critical.
Biological Activities and Mechanisms
Antimicrobial Properties
Preliminary assays indicate MIC values of 8–16 µg/mL against Gram-positive bacteria (Staphylococcus aureus), attributed to inhibition of dihydrofolate reductase (DHFR). The dichloroaniline group may mimic p-aminobenzoic acid, a DHFR substrate .
Table 2: Comparative Cytotoxicity
Compound | HepG2 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
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(1E)-1-tert-Butylsulfonyl… | 7.2 ± 1.1 | 9.8 ± 1.5 |
5-Fluorouracil | 5.4 ± 0.8 | 6.9 ± 1.2 |
Applications in Medicinal and Agricultural Chemistry
Drug Development
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Antimicrobial Agents: Structural optimization could address multidrug-resistant pathogens by modifying the dichloroaniline substituents.
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Targeted Therapies: Conjugation with tumor-specific ligands (e.g., folate) may enhance anticancer selectivity .
Agricultural Uses
The compound’s dichloroaniline moiety resembles chlorinated herbicides like propanil. Field trials are needed to assess herbicidal or fungicidal efficacy at sub-millimolar concentrations.
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